3-Bromo-8-methyl-6-nitroquinoline chemical properties
3-Bromo-8-methyl-6-nitroquinoline chemical properties
An In-depth Technical Guide to the Anticipated Chemical Properties of 3-Bromo-8-methyl-6-nitroquinoline
Disclaimer: The following guide addresses the chemical properties and potential synthesis of 3-Bromo-8-methyl-6-nitroquinoline. As of the date of this publication, this specific compound is not extensively documented in publicly available literature. Therefore, this document is presented as a predictive guide, drawing upon established principles of organic chemistry and data from structurally analogous compounds to forecast its characteristics and behavior. The protocols and data herein are intended for research and development purposes and should be approached with the appropriate experimental validation.
Introduction: A Novel Scaffold for Drug Discovery
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning antimicrobial, anticancer, and anti-inflammatory applications.[1][2][3] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide focuses on the predicted characteristics of a novel derivative, 3-Bromo-8-methyl-6-nitroquinoline, a compound poised to be a valuable intermediate for the synthesis of new chemical entities. The presence of a bromo group at the 3-position offers a versatile handle for cross-coupling reactions, while the nitro and methyl groups at the 6- and 8-positions, respectively, are expected to modulate the electronic and steric properties of the molecule, influencing its reactivity and potential biological interactions.
Predicted Physicochemical Properties
The physicochemical properties of 3-Bromo-8-methyl-6-nitroquinoline can be estimated by examining the known properties of its structural relatives. A comparative analysis of related compounds is presented below to provide a basis for these predictions.
| Property | 3-Bromo-8-nitroquinoline[4] | 6-Bromo-8-nitroquinoline[5][6] | 8-Bromo-6-methylquinoline[7] | 3-Bromo-8-methyl-6-nitroquinoline (Predicted) |
| Molecular Formula | C₉H₅BrN₂O₂ | C₉H₅BrN₂O₂ | C₁₀H₈BrN | C₁₀H₇BrN₂O₂ |
| Molecular Weight | 253.05 g/mol | 253.05 g/mol | 222.08 g/mol | ~267.08 g/mol |
| Appearance | Solid (predicted) | Solid (predicted) | Solid (predicted) | Yellowish to brownish solid (predicted) |
| Melting Point | Not specified | Not specified | Not specified | Likely >100 °C |
| Boiling Point | Not specified | 365.8°C at 760 mmHg | Not specified | Likely >350 °C at 760 mmHg |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in common organic solvents like DMSO, DMF, and chlorinated solvents |
The introduction of a methyl group is expected to slightly increase the molecular weight and may influence the crystal lattice, thereby affecting the melting point. The overall polarity, dominated by the nitro group, suggests poor solubility in water but good solubility in polar aprotic solvents.
Proposed Synthesis of 3-Bromo-8-methyl-6-nitroquinoline
The synthesis of 3-Bromo-8-methyl-6-nitroquinoline can be envisioned through a multi-step pathway, leveraging established quinoline synthesis methodologies such as the Skraup or Doebner-von Miller reaction, followed by directed functionalization. A plausible synthetic route is outlined below.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 3-Bromo-8-methyl-6-nitroquinoline.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 8-Methyl-6-nitroquinoline via Skraup Reaction
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Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charging the Flask: To the flask, add 2-methyl-4-nitroaniline (1.0 eq).
-
Addition of Reagents: Slowly and carefully add concentrated sulfuric acid (4.0 eq) to the aniline derivative with constant stirring and cooling in an ice bath.
-
Addition of Glycerol: Once the aniline is fully dissolved, add glycerol (3.0 eq) dropwise, maintaining the temperature below 120°C.
-
Reaction: After the addition of glycerol is complete, add a suitable oxidizing agent, such as nitrobenzene or arsenic pentoxide (use with extreme caution), and heat the mixture to 130-140°C for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 8-9. This may result in the precipitation of the crude product.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 100 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 8-methyl-6-nitroquinoline.
Step 2: Bromination of 8-Methyl-6-nitroquinoline
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 8-methyl-6-nitroquinoline (1.0 eq) from the previous step in glacial acetic acid.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution. The nitro group at the 6-position is deactivating, and the methyl group at the 8-position is weakly activating. The bromine is predicted to add at the 3-position due to the electronic directing effects of the quinoline nitrogen.
-
Reaction: Heat the reaction mixture to 50-60°C and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice water. A precipitate of the crude product should form.
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Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water. The crude 3-Bromo-8-methyl-6-nitroquinoline can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Chemical Reactivity and Potential Applications in Drug Development
The chemical reactivity of 3-Bromo-8-methyl-6-nitroquinoline is primarily dictated by the bromine atom at the 3-position and the nitro group at the 6-position.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 3-position is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. This versatility is a key asset in the construction of diverse chemical libraries for high-throughput screening.[8][9]
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of various aminoquinoline derivatives.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to alkynylquinolines.
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Heck Coupling: Reaction with alkenes to form C-C double bonds.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group enhances the susceptibility of the quinoline ring to nucleophilic attack. While the 3-position is not as activated as positions 2 or 4, SNAr reactions with potent nucleophiles might be possible under forcing conditions, potentially leading to the displacement of the bromine.
Reduction of the Nitro Group
The nitro group at the 6-position can be readily reduced to an amino group using standard reducing agents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting 6-amino-3-bromo-8-methylquinoline is a valuable intermediate for further functionalization, for example, through diazotization followed by Sandmeyer reactions or by acylation to form amides.
Logical Workflow for Derivatization
Caption: Key derivatization pathways for 3-Bromo-8-methyl-6-nitroquinoline.
Safety and Handling
While specific toxicity data for 3-Bromo-8-methyl-6-nitroquinoline is unavailable, it should be handled with the precautions appropriate for a novel, potentially hazardous chemical. Based on related bromo- and nitro-substituted quinolines, the following hazards should be assumed[10][11]:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: May cause skin and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
-
Always work in a well-ventilated chemical fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.[12]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[10]
Conclusion
3-Bromo-8-methyl-6-nitroquinoline represents a promising, albeit currently under-documented, building block for medicinal chemistry and materials science. Its predicted chemical properties and reactivity, particularly the versatility of the 3-bromo substituent for cross-coupling reactions and the potential for modification of the 6-nitro group, make it an attractive scaffold for the synthesis of novel compounds with potentially significant biological activities. The synthetic and handling protocols proposed in this guide are based on established chemical principles and data from analogous structures, providing a solid foundation for researchers to begin exploring the potential of this novel quinoline derivative. All experimental work with this compound should be conducted with appropriate safety precautions and validated through rigorous analytical characterization.
References
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PubChem. (n.d.). 3-bromo-8-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). Methyl (3S)-6-bromo-3-hydroxy-8-nitro-3,4-dihydroquinoline-1(2H)-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-6-chloro-8-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-8-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 3-bromo-8-nitroquinoline (C9H5BrN2O2). Retrieved from [Link]
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PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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